molecular formula C16H14ClN5O2S2 B2682339 2-((3-chlorophenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide CAS No. 1203246-22-3

2-((3-chlorophenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2682339
CAS No.: 1203246-22-3
M. Wt: 407.89
InChI Key: BESMZGIZTIHRLU-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide (CAS 1203246-22-3) is a synthetic organic compound featuring a distinct molecular architecture based on two linked thiazole rings, with a molecular formula of C16H14ClN5O2S2 and a molecular weight of 407.9 g/mol . The thiazole moiety is a privileged structure in medicinal chemistry, known for its aromaticity and presence in a wide spectrum of bioactive molecules . This specific compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. Structurally related 2-aminothiazole derivatives have been investigated in patents for their potential use as antitumor agents, highlighting the research value of this chemical class . Its mechanism of action is likely tied to targeted protein inhibition, a common trait of thiazole-containing molecules which can behave as enzyme inhibitors or receptor blockers in biological systems, thereby modulating biochemical pathways . Researchers can utilize this compound as a core scaffold or a building block for the synthesis of novel chemical libraries, or as a pharmacological tool to probe biological mechanisms involving kinase signaling or other cellular processes. It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chloroanilino)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S2/c1-18-13(23)6-11-7-25-16(20-11)22-14(24)12-8-26-15(21-12)19-10-4-2-3-9(17)5-10/h2-5,7-8H,6H2,1H3,(H,18,23)(H,19,21)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESMZGIZTIHRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-chlorophenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The thiazole rings and carboxamide group are particularly significant in mediating its interactions with biological targets.

Research indicates that thiazole derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes :
    • Thiazole carboxamide derivatives have been shown to inhibit COX-1 and COX-2, enzymes involved in inflammation and cancer progression. For instance, one study identified a thiazole derivative with an IC50 value of 5.56×1085.56\times 10^{-8} μM against COX-1, indicating potent inhibitory activity .
  • Cytotoxicity Against Cancer Cells :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells, which is crucial for its potential use as an anticancer agent .
  • Antimicrobial Activity :
    • Similar thiazole derivatives have shown effectiveness against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum, suggesting a broad-spectrum antimicrobial potential .

Study 1: COX Inhibition and Cytotoxicity

A recent study synthesized a series of thiazole carboxamide derivatives and evaluated their COX inhibition and cytotoxicity. The compound 2a , structurally similar to the target compound, showed enhanced potency against both COX isoforms due to structural modifications that improved binding affinity .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that certain substitutions significantly enhance activity against Mycobacterium tuberculosis. The para-fluorophenyl derivative exhibited notable concentration-dependent activity across various bioassays .

Data Tables

Biological Activity IC50 Value Target Reference
COX-1 Inhibition5.56×1085.56\times 10^{-8} μMCyclooxygenase-1
Cytotoxicity (HeLa Cells)Varies by concentrationCancer Cell Lines
Antimicrobial ActivityMIC = 25 µg/mlMycobacterium tuberculosis

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . Research indicates that compounds containing thiazole and related moieties exhibit significant antibacterial activity against a range of pathogens.

Case Study: Antibacterial Potency

In a study evaluating thiazole derivatives, several compounds demonstrated superior antibacterial efficacy compared to traditional antibiotics such as ampicillin and streptomycin. The tested derivatives showed minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against Gram-positive and Gram-negative bacteria, indicating their potential as alternative antimicrobial agents .

CompoundMIC (µg/mL)Target Pathogen
Thiazole Derivative A0.008Streptococcus pneumoniae
Thiazole Derivative B0.03Staphylococcus aureus
Thiazole Derivative C0.06Escherichia coli

Anti-Cancer Applications

The compound's structure suggests potential anti-cancer properties, particularly through its mechanism of action involving inhibition of specific enzymes associated with cancer cell proliferation.

Case Study: Cancer Cell Lines

In a recent investigation involving various cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from nanomolar to low micromolar concentrations. This suggests its potential utility in developing new cancer therapies.

Treatment of Parasitic Infections

Another promising application for this compound is its efficacy against parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease.

Efficacy Against Trypanosoma cruzi

Research has shown that specific analogs of thiazole derivatives can effectively kill Trypanosoma cruzi amastigotes at low concentrations (EC50 values around 0.6 nM), making them one of the most potent compounds reported against this parasite . The structure-activity relationship studies indicate that modifications to the thiazole ring can enhance potency while reducing toxicity to mammalian cells.

Summary of Findings

The applications of 2-((3-chlorophenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide span multiple therapeutic areas:

  • Antimicrobial : Effective against various bacterial strains with low MIC values.
  • Anti-Cancer : Potent inhibitors of key enzymes involved in cancer cell proliferation.
  • Parasitic Infections : Highly effective against Trypanosoma cruzi with low toxicity profiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group and thiazole rings in the compound are susceptible to nucleophilic substitution under specific conditions. For example:

  • Aromatic substitution : The chlorine atom on the phenyl ring may undergo displacement with nucleophiles (e.g., amines, alkoxides) in the presence of a Lewis acid catalyst, yielding derivatives with altered electronic properties .

  • Thiazole ring functionalization : The nitrogen and sulfur atoms in the thiazole rings can participate in reactions with electrophiles. For instance, the 2-amino group on the thiazole may react with acyl chlorides to form substituted amides .

Example Reaction Table

Reaction TypeReagents/ConditionsProductReference
Chlorine displacementKNH₂, CuI, DMF, 80°CPhenylamine derivative
Acylation of amino groupAcetyl chloride, Et₃N, THFN-acylated thiazole

Hydrolysis Reactions

The carboxamide and methylamino-oxoethyl groups are prone to hydrolysis:

  • Carboxamide hydrolysis : Under acidic or basic conditions, the carboxamide may hydrolyze to a carboxylic acid. For example, refluxing with HCl or NaOH yields the corresponding thiazole-4-carboxylic acid .

  • Oxoethyl group cleavage : The methylamino-oxoethyl side chain may undergo hydrolysis to form a free amine or carboxylic acid derivative, depending on conditions .

Key Findings

  • Hydrolysis of the carboxamide group in similar thiazoles (e.g., ethyl thiazole-4-carboxylate) under NaOH yielded >90% conversion to the carboxylic acid .

  • Stability studies indicate that the methylamino-oxoethyl group resists hydrolysis at neutral pH but degrades under strong acidic conditions .

Cross-Coupling Reactions

The chlorophenyl and thiazole rings enable participation in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling : Replacement of the chlorine atom with aryl/heteroaryl boronic acids to form biaryl derivatives .

  • Buchwald-Hartwig amination : Introduction of secondary amines at the chlorophenyl site .

Example Reaction Pathway

  • Substrate : 2-((3-chlorophenyl)amino)-thiazole derivative

  • Catalyst : Pd(PPh₃)₄, K₂CO₃

  • Reagent : Phenylboronic acid

  • Product : 2-((3-biphenyl)amino)-thiazole derivative (yield: 75–85%) .

Cyclization and Condensation Reactions

The amino and carboxamide groups facilitate cyclization to form fused heterocycles:

  • Thiazolo[5,4-d]thiazole formation : Reaction with CS₂ or thiourea under oxidative conditions yields bicyclic structures .

  • Schiff base formation : Condensation with aldehydes/ketones produces imine-linked derivatives, which may exhibit enhanced bioactivity .

Case Study

  • A structurally similar compound, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide , underwent cyclization with thioglycolic acid to form a thiazolidinone ring, enhancing its anticancer activity .

Oxidation and Reduction Reactions

  • Oxidation of thiazole sulfur : Treatment with H₂O₂ or mCPBA oxidizes the thiazole sulfur to a sulfoxide or sulfone, altering electronic properties.

  • Reduction of carboxamide : LiAlH₄ reduces the carboxamide to a primary amine, enabling further functionalization .

Functional Group Interconversion

Starting GroupReactionProductConditions
CarboxamideReduction with LiAlH₄AmineDry THF, 0°C → RT
Methylamino-oxoethylHydrolysis with HClCarboxylic acid6M HCl, reflux

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name / ID Core Structure Substituents / Modifications Biological Activity Key Data (Purity/Yield)
Target Compound Bis-thiazole 3-Chlorophenylamino; Methylamino-oxoethyl Undisclosed (Potential kinase or antibacterial) N/A (Hypothetical)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-thiophene 3-Methoxy-4-(trifluoromethyl)phenyl; Nitro Narrow-spectrum antibacterial Purity: 42%
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-thiophene 3,5-Difluorophenyl; Nitro Narrow-spectrum antibacterial Purity: 99.05%
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide Dihydrothiazole Phenyl; 3,4,5-Trimethoxyphenyl Anticancer Yield: 98.7%
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole-furan 3-Methoxybenzylamino-oxoethyl; Furan Undisclosed Molecular weight: 371.4 g/mol
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole-Schiff base 4-Chlorophenyl; Dimethylamino-benzylidene Kinase inhibition Crystallographically resolved

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound provides moderate hydrophobicity and steric bulk, compared to the 3,5-difluorophenyl in , which may enhance membrane permeability .
  • Methylamino-oxoethyl vs. Nitro: The methylamino-oxoethyl side chain in the target compound could improve solubility relative to nitro groups, which are prone to metabolic reduction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazole-4-carboxamide derivatives, and how is the target compound structurally validated?

  • Methodology : The compound is synthesized via multi-step reactions, including amidation, coupling, and cyclization. For example, coupling of a thiazole-carboxylic acid with an amine-bearing thiazole (e.g., via EDCI/HOBt-mediated amidation) is a key step . Structural validation employs 1H/13C NMR for functional group analysis (e.g., confirming amide NH at δ 10–12 ppm and thiazole protons at δ 7–8 ppm) and mass spectrometry (ESI-MS) for molecular weight confirmation. Purity (>95%) is verified via HPLC with C18 columns and acetonitrile/water gradients .

Q. Which analytical techniques are critical for characterizing thiazole-based compounds, and how are spectral inconsistencies resolved?

  • Methodology :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in aromatic or chiral regions.
  • IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole (C-S-C, ~650 cm⁻¹) groups.
  • Mass Spec : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., chlorine atoms).
  • Contradictions : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents; recrystallization or drying under vacuum is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiazole-4-carboxamide synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
  • Catalysts : Copper iodide (CuI) and (S)-proline improve azide-alkyne cycloaddition yields (e.g., in compound 29 synthesis) .
  • Temperature : Reflux (80–100°C) for 12–24 hours ensures complete conversion, monitored by TLC.
  • Purification : Use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Q. How do researchers resolve contradictions in biological activity data for structurally similar thiazole derivatives?

  • Methodology :

  • Dose-Response Curves : Test compounds across a wide concentration range (nM–μM) to identify false negatives from solubility issues.
  • Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) to validate assay conditions.
  • Target Profiling : Use kinase inhibition assays or molecular docking to correlate activity with structural motifs (e.g., 3,4,5-trimethoxy groups enhance binding to tubulin) .

Q. What strategies are employed to enhance the metabolic stability of thiazole-4-carboxamides in preclinical studies?

  • Methodology :

  • Fluorination : Introduce trifluoromethyl groups (e.g., compound 70 in ) to reduce CYP450-mediated oxidation.
  • Prodrug Design : Mask polar groups (e.g., tert-butyl carbamates) to improve bioavailability, followed by enzymatic cleavage in vivo.
  • Stability Assays : Incubate compounds in liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How is regioselectivity achieved in the functionalization of the thiazole ring during synthesis?

  • Methodology :

  • Directing Groups : Use electron-withdrawing substituents (e.g., chloro, carboxamide) to guide electrophilic substitution to the 5-position.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify the 4- or 5-position of the thiazole ring .

Q. What computational methods are used to predict the binding modes of thiazole-4-carboxamides with biological targets?

  • Methodology :

  • Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Data Analysis and Troubleshooting

Q. How are impurities identified and quantified during scale-up synthesis?

  • Methodology :

  • LC-MS : Identify byproducts (e.g., dehalogenated or hydrolyzed derivatives) using fragmentation patterns.
  • Preparative HPLC : Isolate impurities (>0.5% abundance) for structural elucidation via NMR.
  • Genotoxic Risk : Follow ICH M7 guidelines to assess mutagenic potential of impurities .

Q. What experimental approaches validate the proposed mechanism of action for thiazole-4-carboxamides in cancer models?

  • Methodology :

  • Western Blotting : Measure apoptosis markers (e.g., cleaved PARP, caspase-3) in treated cell lines.
  • Cell Cycle Analysis : Use flow cytometry (PI staining) to confirm G2/M arrest.
  • In Vivo Xenografts : Monitor tumor volume reduction in nude mice, with histopathology to assess toxicity .

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